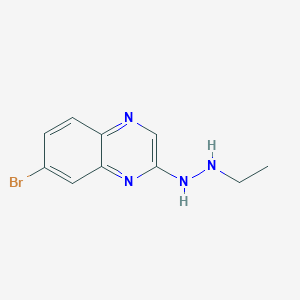
1-(7-Bromoquinoxalin-2-yl)-2-ethylhydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(7-Bromoquinoxalin-2-yl)-2-ethylhydrazine is a chemical compound belonging to the quinoxaline family. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and chemical properties. The presence of a bromine atom at the 7th position and an ethylhydrazine group at the 2nd position of the quinoxaline ring makes this compound unique and of significant interest in various fields of scientific research.
Vorbereitungsmethoden
The synthesis of 1-(7-Bromoquinoxalin-2-yl)-2-ethylhydrazine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 7-bromoquinoxaline with ethylhydrazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or acetonitrile, and may require a catalyst to enhance the reaction rate and yield. The reaction conditions, including temperature and time, are optimized to achieve the desired product with high purity and yield .
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is designed to be cost-effective, environmentally friendly, and suitable for large-scale production. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is often emphasized to minimize the environmental impact .
Analyse Chemischer Reaktionen
1-(7-Bromoquinoxalin-2-yl)-2-ethylhydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically occurs at the ethylhydrazine group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often target the quinoxaline ring or the bromine atom, resulting in the formation of reduced derivatives.
Substitution: The bromine atom at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution may result in various substituted quinoxalines.
Wissenschaftliche Forschungsanwendungen
1-(7-Bromoquinoxalin-2-yl)-2-ethylhydrazine has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology: In biological research, the compound is studied for its potential as a bioactive agent
Medicine: The compound’s biological activity makes it a candidate for the development of new therapeutic agents. It has been investigated for its potential to treat various diseases, including cancer, bacterial infections, and neurological disorders.
Wirkmechanismus
The mechanism of action of 1-(7-Bromoquinoxalin-2-yl)-2-ethylhydrazine involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to the suppression of tumor growth. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
1-(7-Bromoquinoxalin-2-yl)-2-ethylhydrazine can be compared with other quinoxaline derivatives, such as:
- 1-(2-Bromoethyl)-1,4-dihydroquinoxaline-2,3-dione
- 4-Amino-N’-(3-chloroquinoxalin-2-yl)benzohydrazide
- N’-(3-Chloroquinoxalin-2-yl)isonicotinohydrazide
- 3-Mercaptoquinoxalin-2-yl carbamimidothioate
These compounds share a similar quinoxaline core but differ in their substituents and functional groupsThis compound stands out due to its unique combination of a bromine atom and an ethylhydrazine group, which imparts distinct chemical reactivity and biological activity .
Eigenschaften
Molekularformel |
C10H11BrN4 |
|---|---|
Molekulargewicht |
267.13 g/mol |
IUPAC-Name |
1-(7-bromoquinoxalin-2-yl)-2-ethylhydrazine |
InChI |
InChI=1S/C10H11BrN4/c1-2-13-15-10-6-12-8-4-3-7(11)5-9(8)14-10/h3-6,13H,2H2,1H3,(H,14,15) |
InChI-Schlüssel |
TXALVMXGGRDUDN-UHFFFAOYSA-N |
Kanonische SMILES |
CCNNC1=CN=C2C=CC(=CC2=N1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


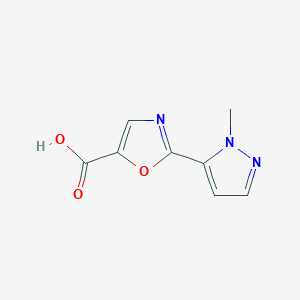
![phenyl N-(6-methoxy-[1,3]thiazolo[4,5-b]pyridin-2-yl)carbamate](/img/structure/B13873677.png)
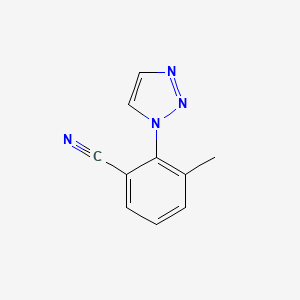
![3-(Chloromethyl)pyrido[2,3-b]pyrazine](/img/structure/B13873695.png)


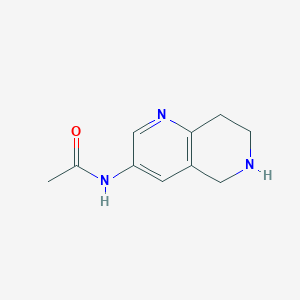
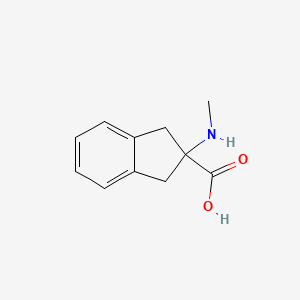
![1-[(Methyloxy)acetyl]-4-(5-nitro-2-pyridinyl)piperazine](/img/structure/B13873724.png)
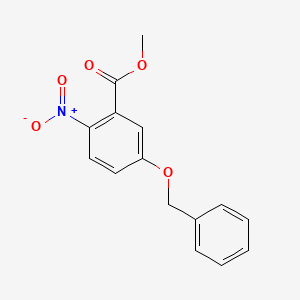
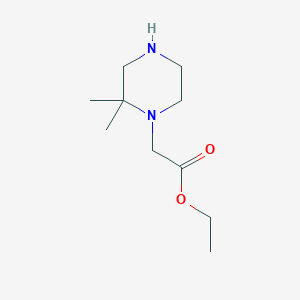
![Methyl 3-(2-methoxyquinolin-6-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]prop-2-enoate](/img/structure/B13873741.png)


